molecular formula C11H20BrN2O2 B1369464 4-(2-Bromoacetamido)-TEMPO

4-(2-Bromoacetamido)-TEMPO

Cat. No.: B1369464
M. Wt: 292.19 g/mol
InChI Key: RAOLMQDPNYDCEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Nitroxide Radicals and TEMPO Derivatives in Scientific Inquiry

Nitroxide radicals, characterized by the N-O• functional group, are distinguished by their remarkable stability. whiterose.ac.uk Unlike many other organic radicals, they can persist for extended periods, a property that underpins their widespread use in scientific investigation. whiterose.ac.uk This stability arises from the delocalization of the unpaired electron between the nitrogen and oxygen atoms, as well as steric protection provided by bulky adjacent groups, as seen in TEMPO and its derivatives. whiterose.ac.uk

The chemistry of nitroxide radicals is dominated by redox reactions. They can undergo one-electron oxidation to form N-oxoammonium cations or one-electron reduction to yield hydroxylamines. whiterose.ac.uknih.gov This reversible redox behavior is central to many of their applications. whiterose.ac.uk Furthermore, nitroxide radicals can participate in hydrogen abstraction reactions, a process that is often reversible and forms the basis of their antioxidant properties. whiterose.ac.uk

TEMPO and its derivatives are a prominent class of nitroxide radicals. ontosight.ai The parent compound, TEMPO, is a red-orange solid and a stable aminoxyl radical. wikipedia.org Its derivatives are synthesized to introduce specific functionalities, thereby tailoring the molecule for diverse applications. These applications span from catalysis in organic synthesis, where they can facilitate the oxidation of alcohols, to polymer chemistry as mediators in controlled radical polymerization. ontosight.aiwikipedia.org In the field of biochemistry, their ability to act as radical scavengers has prompted investigations into their potential antioxidant effects. ontosight.ai

Significance of 4-(2-Bromoacetamido)-TEMPO in Advanced Chemical and Biochemical Studies

The significance of this compound lies in its bifunctional nature. It possesses the stable nitroxide radical characteristic of the TEMPO family, coupled with a reactive bromoacetamide group. ontosight.ai This bromoacetamide moiety is particularly reactive towards thiol groups, such as those found in the cysteine residues of proteins. ontosight.ai This specific reactivity allows for the covalent attachment of the TEMPO radical to proteins, a process known as spin labeling. ontosight.ai

Once attached, the spin label serves as a reporter group. Using techniques like electron paramagnetic resonance (EPR) spectroscopy, researchers can glean detailed information about the protein's local environment, structure, and dynamics. ontosight.ai The stable radical nature of this compound also makes it a valuable probe for investigating free radical reactions and redox processes in biological systems. ontosight.ai Its unique properties are also being explored in the development of biosensors for the detection of specific biomolecules and the monitoring of cellular activities. ontosight.ai

Scope and Research Focus of the Review

This review will provide a focused examination of this compound. The subsequent sections will delve into detailed research findings related to its chemical properties, synthesis, and its primary application as a spin label in biochemical and biophysical studies. The discussion will be grounded in scientific literature, presenting data and findings in a clear and structured manner. The aim is to offer a comprehensive resource for researchers interested in the application of this specific nitroxide radical in their scientific pursuits.

Chemical and Physical Properties of this compound

The utility of this compound in various research applications is intrinsically linked to its distinct chemical and physical characteristics. A summary of these properties is provided in the table below.

PropertyValue
Molecular Formula C₁₁H₂₀BrN₂O₂ evitachem.comcymitquimica.com
Molecular Weight 292.19 g/mol evitachem.comcymitquimica.com
Appearance Pale Orange to Orange Solid cookechem.com
Melting Point 117-123 °C cookechem.com
Solubility Slightly soluble in DMSO and Methanol cookechem.com
Storage Temperature 2-8°C sigmaaldrich.com

The compound is also known by several synonyms, including 4-((2-Bromoacetyl)amino)-2,2,6,6-tetramethyl-1-piperidinyloxy and N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)bromoacetamide. cymitquimica.com

Properties

Molecular Formula

C11H20BrN2O2

Molecular Weight

292.19 g/mol

InChI

InChI=1S/C11H20BrN2O2/c1-10(2)5-8(13-9(15)7-12)6-11(3,4)14(10)16/h8H,5-7H2,1-4H3,(H,13,15)

InChI Key

RAOLMQDPNYDCEF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1[O])(C)C)NC(=O)CBr)C

Origin of Product

United States

Synthesis and Derivatization Strategies for 4 2 Bromoacetamido Tempo

General Synthetic Routes to Functionalized Nitroxide Radicals

The synthesis of functionalized nitroxide radicals, such as those derived from 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), has evolved significantly, moving from simple modifications to intricate strategies for tailored applications. researchgate.net Historically, the chemical modification of readily available TEMPO derivatives was the primary approach. researchgate.net However, the demand for radicals with specific functionalities has driven the development of more inventive synthetic methodologies. researchgate.net

Two principal strategies have emerged for creating functionalized nitroxide radicals. The first involves the further functionalization and subsequent oxidation of precursor molecules like phthalimide (B116566) to form isoindoline-like nitroxides. researchgate.net The second, and more versatile, approach centers on the inventive functionalization of pyrroline (B1223166) nitroxide key compounds. researchgate.net This latter method allows for the construction of a wide array of heterocyclic scaffolds fused to the nitroxide ring system. researchgate.net

The development of these synthetic routes has expanded the applications of stable nitroxide radicals, enabling their use as covalent spin labels for proteins and nucleic acids, profluorescent probes, and building blocks for advanced materials. researchgate.net

Specific Chemical Approaches for 4-(2-Bromoacetamido)-TEMPO Synthesis

The synthesis of this compound typically starts from a more readily available precursor, 4-amino-TEMPO. The core of the synthesis involves the reaction of 4-amino-TEMPO with a bromoacetylating agent.

A common method involves the reaction of 4-amino-2,2,6,6-tetramethylpiperidine-N-oxyl with an equimolar amount of a suitable reagent like bromoacetyl chloride or bromoacetic anhydride. semanticscholar.org This reaction results in the formation of an amide bond between the amino group of the TEMPO derivative and the bromoacetyl group. semanticscholar.org

The chemical structure of this compound consists of the stable TEMPO radical moiety linked to a bromoacetamide group. ontosight.ai This bromoacetamide functionality is particularly reactive towards thiol groups found in cysteine residues of proteins, making it a valuable tool for site-directed spin labeling. ontosight.ai

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC11H20BrN2O2 nih.govsigmaaldrich.com
Molecular Weight292.19 g/mol nih.govsigmaaldrich.com
AppearanceSolid sigmaaldrich.com
Melting Point118-120 °C sigmaaldrich.com

Alkylation and Acylation Methods in Nitroxide Functionalization

Alkylation and acylation are fundamental reactions for the functionalization of nitroxide radicals. researchgate.net These reactions allow for the introduction of various chemical groups onto the TEMPO scaffold, thereby tuning its properties for specific applications. rsc.org For instance, the acylation of 4-amino-TEMPO is a key step in the synthesis of this compound. semanticscholar.org

The reactivity of the nitroxide group itself must be considered during these transformations. While generally stable, the nitroxide radical can participate in or be affected by certain reaction conditions. rhhz.net Therefore, reaction conditions are often optimized to be mild to preserve the radical center. thieme-connect.com

In a broader context, Friedel-Crafts alkylation and acylation reactions, while not directly used on the TEMPO ring, are important methods for modifying aromatic compounds that could later be linked to a nitroxide radical. nih.govacs.org

Electrophilic Bromination and Nucleophilic Attack Routes

While the synthesis of this compound itself relies on acylation, the principles of electrophilic bromination and nucleophilic substitution are central to the broader field of organic synthesis and the creation of functionalized molecules. semanticscholar.org

Electrophilic bromination is a common method for introducing bromine atoms onto aromatic rings and other electron-rich systems. rsc.orgsci-hub.st Reagents like N-bromosuccinimide (NBS) are often used for this purpose, sometimes in the presence of a catalyst. sci-hub.stresearchgate.net The presence of light or radical initiators can influence the reaction pathway, potentially favoring radical mechanisms over electrophilic ones. gre.ac.uk

Nucleophilic substitution is another cornerstone of organic synthesis. ntu.ac.ukresearchgate.net In the context of TEMPO derivatives, the reaction of the bromoacetamide group of this compound with a nucleophile, such as the thiol group of a cysteine residue, is a classic example of a nucleophilic substitution reaction. ontosight.ai This specific reactivity is what makes this compound a powerful tool for bioconjugation. ontosight.aisigmaaldrich.com

Advanced Derivatization for Tailored Applications

The versatility of this compound extends beyond its initial synthesis. Its reactive handle allows for its incorporation into more complex molecular architectures, enabling a wide range of applications in structural biology and materials science.

Strategies for Incorporating this compound into Larger Molecular Systems

The bromoacetyl group of this compound serves as a key functional group for its conjugation to larger molecules. This is most commonly achieved through its reaction with nucleophilic groups present on biomolecules, such as the sulfhydryl group of cysteine residues in proteins. ontosight.ai This covalent attachment allows the TEMPO radical to act as a reporter group, providing information about the local environment and dynamics of the labeled site. biosyn.comglenresearch.com

Beyond simple protein labeling, strategies exist to incorporate nitroxide radicals into more complex systems. For example, "click chemistry" has emerged as a powerful tool for attaching spin labels to biomolecules with high specificity and efficiency. biosyn.comglenresearch.com This often involves modifying the TEMPO derivative with an azide (B81097) or alkyne group, which can then undergo a cycloaddition reaction with a corresponding functional group on the target molecule. glenresearch.comsurfacesciencewestern.com

Synthesis of Conjugates for Specific Site-Directed Labeling

Site-directed spin labeling (SDSL) is a powerful technique that relies on the specific attachment of a spin label, such as this compound, to a defined site within a biomolecule. semanticscholar.orgrsc.org This specificity is typically achieved by introducing a unique reactive residue, most commonly a cysteine, at the desired location through site-directed mutagenesis. ontosight.ai The subsequent reaction with this compound leads to the formation of a stable, site-specific spin-labeled conjugate. ontosight.ai

The choice of the spin label and the linker connecting it to the biomolecule is crucial for the success of an SDSL experiment. semanticscholar.org The length and flexibility of the linker can influence the motional freedom of the spin label and, consequently, the information that can be obtained from electron paramagnetic resonance (EPR) spectroscopy. glenresearch.com Researchers have developed a variety of spin labels with different linker lengths and properties to suit a range of applications. biosyn.com

Commonly Used Precursors and Reagents in TEMPO Chemistry
Compound NameRole in SynthesisReference
2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)Parent compound for many nitroxide radicals researchgate.netrhhz.net
4-Amino-TEMPOKey precursor for this compound semanticscholar.org
Bromoacetyl chlorideAcylating agent semanticscholar.org
N-Bromosuccinimide (NBS)Brominating agent sci-hub.stresearchgate.net
4-Hydroxy-TEMPOCommon TEMPO derivative rsc.org
4-Oxo-TEMPOCommon TEMPO derivative and oxidation product rsc.org

Mechanistic Insights into 4 2 Bromoacetamido Tempo Reactivity

Radical Reaction Pathways and Stability of Nitroxide Moieties

The reactivity of 4-(2-bromoacetamido)-TEMPO is fundamentally linked to the stable free radical nature of the 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) moiety. This nitroxide radical is characterized by its remarkable stability, which is attributed to steric hindrance provided by the four methyl groups adjacent to the nitroxide group. These bulky groups prevent dimerization and other bimolecular reactions that would otherwise lead to the rapid decay of the radical species.

The stability of the nitroxide moiety is a key factor in its utility as a spin label in electron spin resonance (ESR) spectroscopy. The line shape of the ESR spectrum of a spin-labeled molecule, such as bovine alpha-lactalbumin modified with this compound, provides information about the mobility of the spin label and its local environment. sigmaaldrich.com

While the nitroxide radical is persistent, it can participate in various chemical reactions. For instance, it can be oxidized to the corresponding oxoammonium cation or reduced to the hydroxylamine (B1172632). The stability of TEMPO derivatives can be influenced by structural modifications. rsc.org The presence of substituents on the piperidine (B6355638) ring can alter the electrochemical properties and redox potentials of the nitroxide radical. nih.govrsc.org

Under certain conditions, such as in the presence of hydroxyl radicals, 4-substituted TEMPO derivatives can undergo reactions at the 4-position of the piperidine ring. rsc.org For example, 4-hydroxy-TEMPO (TEMPOL) can be oxidized to 4-oxo-TEMPO (TEMPONE). rsc.org This transformation is proposed to proceed via hydrogen abstraction from the 4-position by a hydroxyl radical. rsc.org

Role of the Bromoacetamide Moiety in Reactivity

The bromoacetamide group of this compound is a key functional moiety that enables its use as a labeling reagent for biomolecules, particularly for targeting cysteine residues. This functionality relies on the high reactivity of the α-bromo carbonyl group towards nucleophilic thiol groups present in cysteine side chains. This reaction proceeds via a standard SN2 mechanism, where the sulfur atom of the thiol attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion and the formation of a stable thioether bond.

This thiol-specific alkylation is a widely employed strategy in bioconjugation for site-specifically labeling proteins and peptides. The low natural abundance and unique nucleophilicity of cysteine make it an ideal target for such modifications. thno.org The reaction is typically carried out under mild conditions, in aqueous media, and often proceeds with high selectivity for thiol groups over other nucleophilic residues like lysine (B10760008) or histidine. thno.org

The resulting thioether linkage is generally stable under physiological conditions, ensuring that the TEMPO spin label remains covalently attached to the target biomolecule during subsequent experiments. nih.gov However, the stability of such linkages can be influenced by the local environment and the presence of other reactive species. nih.gov

Beyond its specific reactivity with thiols, the bromoacetamide moiety imparts general alkylating agent characteristics to the this compound molecule. Alkylating agents are compounds that can introduce an alkyl group into another molecule through nucleophilic substitution. In this case, the electrophilic carbon atom attached to the bromine is susceptible to attack by a variety of nucleophiles.

While thiols are particularly reactive, other nucleophilic functional groups present in biomolecules, such as the imidazole ring of histidine and the ε-amino group of lysine, can also potentially react with the bromoacetamide group, although typically at slower rates compared to cysteine. The unique methionine residue of bovine alpha-lactalbumin has also been shown to be modified by irreversible alkylation with this compound. sigmaaldrich.com

The efficiency and selectivity of the alkylation reaction can be influenced by factors such as pH, temperature, and the specific nucleophilicity of the target functional group. The synthesis of alkylating agents and their subsequent use in labeling target compounds can sometimes be performed as a "one-pot, two-step" procedure. google.com

Electron Transfer Processes and Redox Behavior of TEMPO Derivatives

The TEMPO moiety in this compound is redox-active and can undergo one-electron oxidation to form the corresponding oxoammonium cation (TEMPO+) and one-electron reduction to the hydroxylamine. These electron transfer (ET) processes are central to the electrochemical behavior of TEMPO derivatives and their applications in areas such as organic radical batteries and electrocatalysis. acs.orgfz-juelich.dersc.org

The redox potential of the TEMPO/TEMPO+ couple is a key parameter that can be tuned by modifying the substituents on the piperidine ring. nih.govrsc.org Electron-donating groups generally lower the redox potential, while electron-withdrawing groups increase it. nih.gov The solvent environment also plays a crucial role in the thermodynamics and kinetics of the electron transfer process. acs.orgfz-juelich.dersc.org

The kinetics of electron transfer reactions involving TEMPO derivatives can be described by Marcus theory, which relates the rate of electron transfer to the reorganization energy of the system and the Gibbs free energy change of the reaction. fz-juelich.dersc.orgchemrxiv.org The reorganization energy accounts for the structural changes in the molecule and the reorientation of the surrounding solvent molecules that accompany the electron transfer event. fz-juelich.dersc.org

The electronic coupling between redox-active sites is another critical factor influencing the efficiency of charge transfer processes, particularly in systems where multiple TEMPO units are present, such as in polymers for organic radical batteries. chemrxiv.orgchemrxiv.orgresearchgate.net This coupling is dependent on the distance and relative orientation of the redox pairs. chemrxiv.orgresearchgate.net

Table 1: Redox Potentials of Selected TEMPO Derivatives

TEMPO DerivativeRedox Potential (V vs. NHE)Solvent
TEMPO0.745Aqueous
4-NH2-TEMPO0.926 (at low pH)Aqueous

Note: The redox potential of 4-NH2-TEMPO is highly pH-dependent due to the protonation of the amino group. nih.gov

Mechanistic Investigations of Nitroxide-Mediated Reactions

The stable radical nature of the TEMPO moiety makes it an excellent tool for mechanistic studies, particularly in reactions suspected to involve radical intermediates. In a technique known as a radical trapping or radical scavenger experiment, TEMPO is added to a reaction mixture. If a transient radical species is generated during the reaction, TEMPO can intercept or "trap" it, forming a stable adduct. The detection and characterization of this adduct provide strong evidence for the existence of the radical intermediate.

For example, the addition of TEMPO to a reaction mixture can lead to the formation of a TEMPO-adduct, indicating the intermediacy of a tertiary alkyl radical. researchgate.net Such experiments have been used to support radical mechanisms in various chemical transformations. researchgate.net

It is important to note that the effectiveness of TEMPO as a radical trap can depend on the reaction conditions and the nature of the radical intermediate. reddit.com The rate of the trapping reaction must be competitive with other potential pathways for the transient radical. In some cases, particularly in enzyme-catalyzed reactions where the radical intermediate may be short-lived and sequestered within the active site, TEMPO may not be able to efficiently trap the radical. reddit.com

Isotope Labeling Studies

A comprehensive review of scientific literature indicates that specific isotope labeling studies focused exclusively on elucidating the reaction mechanisms of this compound have not been extensively published. However, the principles of isotope labeling offer a powerful theoretical framework for gaining deeper mechanistic insights into its reactivity. Isotope labeling involves the replacement of an atom in a molecule with one of its isotopes to trace the atom's fate during a chemical reaction. This technique is invaluable for determining reaction pathways, identifying bond-breaking and bond-forming steps, and calculating kinetic isotope effects.

In the context of this compound, several strategic isotopic substitutions could be envisioned to probe its mechanistic details. For instance, selective labeling of the carbonyl carbon in the bromoacetamido moiety with carbon-13 (¹³C) would enable the tracking of this carbon atom throughout a reaction, confirming its incorporation into the final product. Similarly, labeling the nitrogen atom of the amide group with nitrogen-15 (¹⁵N) could provide insights into the stability and reactivity of the amide bond under various reaction conditions.

Furthermore, deuterium (²H) labeling could be employed to investigate kinetic isotope effects (KIEs). The KIE is a measure of the change in the rate of a reaction when an atom in a reactant is replaced by one of its heavier isotopes. By replacing the hydrogen atoms on the carbon adjacent to the bromine atom with deuterium, researchers could determine if the cleavage of this C-H bond is a rate-determining step in any of its reactions. A significant KIE (kH/kD > 1) would suggest that this bond is broken in the slowest step of the reaction.

While experimental data for this compound is not available, the table below illustrates the type of data that could be generated from a hypothetical kinetic isotope effect study.

ReactantRate Constant (k) at 298 K (s⁻¹)Kinetic Isotope Effect (kH/kD)Potential Mechanistic Implication
This compound (unlabeled)1.5 x 10⁻⁴1.05C-H bond cleavage is not involved in the rate-determining step.
4-(2-Bromoacetamido-d₂)-TEMPO (deuterated)1.43 x 10⁻⁴

Such studies, if conducted, would provide invaluable data to complement other mechanistic investigations, offering a more complete picture of the chemical behavior of this compound. The application of these well-established techniques could confirm reaction pathways and provide definitive evidence for proposed intermediates and transition states.

Applications in Site Directed Spin Labeling Sdsl Methodologies

Principles of Site-Directed Spin Labeling with Nitroxides

Site-Directed Spin Labeling (SDSL) is a powerful biochemical technique that involves the introduction of a stable nitroxide radical, or "spin label," at a specific site within a protein or nucleic acid. libretexts.org This is typically achieved by first introducing a reactive residue, most commonly a cysteine, at the desired location through site-directed mutagenesis. The unique sulfhydryl group of the cysteine residue then serves as an anchor for the covalent attachment of a nitroxide spin label, such as 4-(2-Bromoacetamido)-TEMPO.

The paramagnetic nitroxide group contains an unpaired electron, making it detectable by EPR spectroscopy. The resulting EPR spectrum is highly sensitive to the local environment of the spin label. nih.gov The motion of the nitroxide, its accessibility to solvents, and its distance from other paramagnetic centers all influence the shape and features of the EPR spectrum. nih.govresearchgate.net By analyzing these spectral characteristics, researchers can deduce detailed information about the structure and conformational dynamics of the labeled biomolecule.

Application of this compound in Protein Structural Biology

The bromoacetamido functional group of this compound readily reacts with the sulfhydryl groups of cysteine residues, making it a suitable reagent for SDSL studies of proteins.

Probing Protein Structure and Conformational Dynamics

This compound has been effectively utilized to probe the three-dimensional structure of proteins and to monitor conformational changes that are often central to their biological function. A notable example is the study of bovine α-lactalbumin, a calcium-binding protein. nih.gov In this research, the single methionine residue at position 90 was modified with this compound. The EPR spectrum of the attached spin label was sensitive to the conformational change induced by the binding of calcium to the protein. nih.gov This sensitivity allowed for the detection of structural rearrangements that occur upon ion binding.

Furthermore, by introducing a second paramagnetic species, such as a Gd(III) ion at the calcium-binding site, it was possible to measure the distance between the spin label and the metal ion. nih.gov The paramagnetic broadening of the nitroxide EPR signal by the Gd(III) ion enabled the calculation of an intramolecular distance of 8.0 ± 1.0 Å. nih.gov This demonstrates the utility of this compound in providing quantitative distance constraints for the determination of protein structure in solution.

Analysis of Local Environment and Flexibility within Proteins

The EPR spectral line shape of a nitroxide spin label is exquisitely sensitive to its rotational mobility, which is, in turn, dictated by the local environment within the protein. nih.govresearchgate.net A spin label in a highly flexible, solvent-exposed region will tumble rapidly, resulting in a sharp, well-resolved EPR spectrum. Conversely, a label situated in a more rigid or sterically hindered environment will exhibit a broader, more anisotropic spectrum.

In the study of bovine α-lactalbumin labeled with this compound, the EPR spectrum indicated a "fairly mobile" spin label, suggesting that the methionine-90 residue is located in a relatively flexible region of the protein. nih.gov This information about the local dynamics at a specific site can be crucial for understanding enzyme mechanisms, protein-protein interactions, and allosteric regulation. The changes observed in the EPR spectrum upon calcium binding also reflect alterations in the local environment and flexibility of the labeled region, providing a window into the mechanics of protein conformational changes. nih.gov

Studies of Protein Folding and Unfolding Processes

While specific studies detailing the use of this compound to monitor the entire folding and unfolding pathways of a protein are not extensively documented in the provided search results, the principles of SDSL make it a powerful technique for such investigations. By labeling specific sites within a protein, researchers can track changes in the local environment and distance between labeled sites as the protein transitions between its folded, unfolded, and intermediate states. The mobility of the this compound label would be expected to increase significantly as a protein unfolds and the labeled residue becomes more exposed to the solvent and less constrained by the folded protein structure. This would be reflected in a sharpening of the EPR spectral lines.

Investigation of Membrane Protein Dynamics

The study of membrane proteins presents unique challenges due to their hydrophobic nature. SDSL with nitroxide spin labels, including TEMPO derivatives, is a valuable tool for investigating the structure and dynamics of these important molecules in a near-native environment. nih.govfrontiersin.org The principles are the same as for soluble proteins: the EPR spectrum of a spin label attached to a membrane protein provides information about the local environment, mobility, and accessibility of the labeled site. This can be used to map the protein's topology within the membrane, identify regions that undergo conformational changes during transport or signaling, and study interactions with lipids and other membrane components. Although direct applications of this compound to membrane proteins were not prominent in the search results, its chemical properties make it a suitable candidate for such studies, provided a reactive cysteine is present or can be introduced.

Application of this compound in Nucleic Acid Research

The application of SDSL extends beyond proteins to the study of nucleic acids. TEMPO-derived spin labels have been used to investigate the structure and dynamics of DNA and RNA. beilstein-journals.orgnih.govnih.gov

A specific application of this compound in this area is in the study of DNA damage. Research has shown that this compound, along with a related pyrrolidino-based spin label, can be used to detect degradative changes in calf thymus DNA induced by the drug hydralazine. sigmaaldrich.com The changes in the EPR spectra of the spin-labeled DNA provided a means to monitor the damage caused by the chemical agent. This highlights the utility of this compound as a probe for investigating the interactions of small molecules with nucleic acids and the resulting structural consequences.

Biomolecule StudiedApplication of this compoundKey Findings
Bovine α-lactalbuminProbing protein structure and conformational dynamicsDetected calcium-induced conformational changes; Measured an intramolecular distance of 8.0 ± 1.0 Å between Met-90 and the calcium-binding site. nih.gov
Calf Thymus DNAInvestigating DNA damageDetected degradative changes in DNA structure induced by hydralazine. sigmaaldrich.com

Spin Labeling of DNA and RNA for Structural and Dynamic Studies

Site-Directed Spin Labeling (SDSL) coupled with Electron Paramagnetic Resonance (EPR) spectroscopy has become an invaluable tool for investigating the structure and dynamics of nucleic acids. hi.isdoi.org The introduction of a paramagnetic probe, like this compound, at a specific site in a DNA or RNA strand allows researchers to obtain information about the local environment and distances between labeled sites. nih.gov

The process typically involves postsynthetic labeling, where a modified nucleic acid containing a reactive group is first synthesized and then reacted with the spin-labeling reagent. researchgate.nethi.is The bromoacetamido group of this compound is an alkylating agent that can react with nucleophilic groups introduced into the nucleic acid structure. For instance, incubation of nucleic acids modified with thiol or amino groups with this compound leads to the formation of a stable covalent bond.

Once the spin label is in place, EPR spectroscopy can be used to study various aspects of nucleic acid biology:

Conformational Changes: Changes in the EPR spectrum can indicate alterations in the mobility of the spin label, which in turn reflect local conformational changes in the DNA or RNA structure upon binding to proteins, other nucleic acids, or small molecules.

Structural Dynamics: The motion of the spin label provides information about the flexibility and dynamics of the region where it is attached.

Distance Measurements: Using pulsed EPR techniques like Pulsed Electron-Electron Double Resonance (PELDOR) or Double Electron-Electron Resonance (DEER), it is possible to measure distances between two spin labels introduced at different sites, providing crucial constraints for structural modeling of nucleic acid complexes.

One study demonstrated that incubation of calf thymus DNA with 4-(2-bromoacetamido)-2,2,6,6-tetramethylpiperidino-1-oxyl resulted in spin-labeled DNA, which could then be analyzed by electron spin resonance spectroscopy to detect degradative changes. sigmaaldrich.com

Attaching to Nucleotides (Bases, Sugars, Phosphate Backbone)

The versatility of this compound and similar haloacetyl reagents allows for their attachment to various positions on a nucleotide, providing a comprehensive toolkit for probing different aspects of nucleic acid structure. hi.is The specific site of attachment is determined by the introduction of a suitable reactive functional group during the chemical synthesis of the oligonucleotide. hi.is

Labeling of Nucleobases: Modification of the nucleobases is a common strategy. Thiol-modified nucleosides, such as 4-thiouridine (B1664626) or 2-thiocytidine, can be incorporated into RNA or DNA strands. hi.is The thiol group serves as a nucleophile that readily reacts with the electrophilic bromoacetyl group of this compound, forming a stable thioether linkage. hi.is This approach has been used to study tRNA structure and dynamics. nih.gov

Labeling of the Sugar Moiety: The 2'-position of the ribose sugar in RNA is a prime target for labeling as it allows for the introduction of modifications without disrupting the Watson-Crick base pairing. researchgate.netdoi.org An amino group can be incorporated at the 2'-position (2'-amino-modified nucleotides), which can then be postsynthetically labeled. researchgate.netdoi.org While isocyanate-based TEMPO derivatives are commonly used for this purpose, the principle of attaching an electrophilic spin label to a nucleophilic 2'-amino group is well-established. researchgate.netdoi.org

Attachment Site Modification Required Reactive Group Linkage Formed with this compound
Nucleobase Incorporation of thiolated nucleoside (e.g., 4-thiouridine)Thiol (-SH)Thioether
Sugar Incorporation of 2'-amino-modified nucleotideAmino (-NH2)Amide (after reaction)
Phosphate Backbone Incorporation of a phosphorothioate (B77711) linkagePhosphorothioateThioether

Advances in Bioconjugation Strategies Utilizing this compound

Bioconjugation is the process of covalently linking molecules, often to impart new functions. This compound is a valuable tool in this field due to its reactive bromoacetyl group, which can form stable covalent bonds with specific functional groups on biomolecules.

Cysteine-Specific Labeling Approaches

One of the most widely used strategies for site-specific modification of proteins is the alkylation of cysteine residues. nih.gov Cysteine is a relatively rare amino acid, and its thiol side chain (–SH) is highly nucleophilic at neutral or slightly basic pH, making it an ideal target for specific labeling. nih.govnih.gov

The bromoacetyl group of this compound is an α-halo carbonyl compound, which is highly reactive towards thiols. The reaction proceeds via an SN2 nucleophilic substitution mechanism, where the sulfur atom of the cysteine residue attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable thioether bond.

Key features of this approach include:

High Specificity: Under controlled pH conditions (typically pH 7-8.5), the reaction is highly specific for cysteine residues over other nucleophilic amino acids like lysine (B10760008) or histidine.

Efficiency: The reaction is generally rapid and proceeds to high yields under mild, physiological conditions.

Stable Linkage: The resulting thioether bond is chemically stable, ensuring the spin label remains attached to the protein throughout subsequent experiments.

This cysteine-specific labeling strategy is fundamental to SDSL studies of proteins, allowing researchers to probe protein structure, conformational changes during function, and interactions with other molecules. The maleimide (B117702) functional group is also commonly used for cysteine labeling, but haloacetyl reagents like this compound remain a staple due to the high stability of the resulting conjugate. nih.gov

Parameter Description
Target Residue Cysteine (Cys)
Reactive Group on Label Bromoacetyl (-COCH2Br)
Reactive Group on Protein Thiol (-SH)
Reaction Type Nucleophilic Substitution (SN2)
Bond Formed Thioether
Optimal pH 7.0 - 8.5

Development of Bioorthogonal Conjugation Techniques

While the term "bioorthogonal" typically refers to reactions that can occur in a living system without interfering with native biochemical processes, the underlying principles of chemoselectivity are central to these techniques. The highly selective reaction of haloacetyl groups with thiols can be considered a chemoselective ligation, a foundational concept in the development of bioorthogonal chemistry. nih.gov

The specific and efficient labeling of cysteine residues by this compound in a complex mixture of proteins within a cell lysate demonstrates a high degree of chemoselectivity. This allows for the targeted investigation of a specific protein without significant off-target labeling.

Modern bioorthogonal chemistry often employs reactions like the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") or the strain-promoted azide-alkyne cycloaddition. nih.gov While this compound itself does not participate in these specific reactions, the strategies developed for its use have informed the broader field. The core idea is to have a reactive handle on the labeling reagent that reacts specifically with a complementary functional group introduced into the target biomolecule, with minimal cross-reactivity with other biological functionalities. The cysteine-bromoacetyl pair is one of the earliest and most effective examples of such a chemoselective pairing in bioconjugation.

Spectroscopic Characterization and Advanced Analytical Techniques

Electron Paramagnetic Resonance (EPR) Spectroscopy Studies

EPR spectroscopy is a powerful method for probing the microenvironment of the nitroxide radical in 4-(2-Bromoacetamido)-TEMPO. The spectral features are highly sensitive to the rotational motion of the spin label, the polarity of its surroundings, and its interactions with other paramagnetic centers.

Continuous Wave EPR (CW-EPR) is the most common EPR technique used to characterize the mobility of this compound when attached to a macromolecule. The lineshape of the CW-EPR spectrum is directly influenced by the rotational correlation time (τc) of the nitroxide radical. A fast-tumbling spin label in a low-viscosity environment gives rise to a sharp three-line spectrum, characteristic of isotropic motion. Conversely, a highly immobilized spin label, for instance, one attached to a large protein or embedded in a lipid membrane, results in a broad, anisotropic spectrum.

The mobility of the spin label is not only dependent on the global motion of the macromolecule it is attached to but also on the local dynamics of the polypeptide or nucleic acid chain and the flexibility of the linker arm of the spin label itself. By analyzing the spectral lineshape, one can extract information about the local secondary structure, solvent accessibility, and conformational changes in the biomolecule.

For instance, when 4-(2-bromoacetamido)-2,2,6,6-tetramethylpiperidine-N-oxyl is used to label the single His-15 residue of hen egg lysozyme, the resulting EPR spectrum provides insights into the local environment of that residue. Similarly, labeling the unique methionine residue of bovine α-lactalbumin with this spin label revealed a fairly mobile nitroxide, indicating a degree of local flexibility in that region of the protein researchgate.net.

The rotational correlation time can be estimated from the spectral line broadening. More precise values are obtained through spectral simulations, which involve fitting the experimental spectrum to a theoretical model based on the stochastic Liouville equation. These simulations can account for anisotropic rotation and different motional regimes.

Table 1: Representative CW-EPR Spectral Parameters for TEMPO Derivatives in Different Environments

ParameterValueDescription
g-tensor components
gxx~2.0096Principal component of the g-tensor
gyy~2.0061Principal component of the g-tensor
gzz~2.0022Principal component of the g-tensor
Hyperfine tensor components (14N)
Axx~0.67 mTPrincipal component of the hyperfine tensor
Ayy~0.73 mTPrincipal component of the hyperfine tensor
Azz~3.34 mTPrincipal component of the hyperfine tensor
Rotational Correlation Time (τc)
In water (isotropic motion)~11 psCorresponds to a fast-tumbling regime.
In 10 wt% PNIPAM solution~16 psIncreased viscosity leads to slower motion.

Note: The g and A tensor values are representative for TEMPO in a rigid limit, as determined from simulations of EPR spectra in a polymer matrix at low temperature. The rotational correlation times are examples of TEMPO in different solution environments.

Pulsed Dipolar EPR Spectroscopy (PDS), particularly the Double Electron-Electron Resonance (DEER) technique (also known as PELDOR), is a powerful tool for measuring nanometer-scale distances between two paramagnetic centers nih.govnih.gov. In structural biology, this is typically achieved by introducing two spin labels, such as this compound, at specific sites in a biomolecule or biomolecular complex through site-directed spin labeling nih.gov.

The DEER experiment involves applying a series of microwave pulses at two different frequencies. One set of pulses, the "observer" pulses, generates a spin echo from one population of spins. A high-power "pump" pulse at a different frequency inverts the orientation of a second population of spins. The dipolar interaction between the two spin populations modulates the intensity of the observer echo as the time delay of the pump pulse is varied. The frequency of this modulation is directly related to the distance between the spins, typically in the range of 1.5 to 8.0 nm biorxiv.org.

The resulting time-domain DEER signal can be processed to obtain a distance distribution between the two spin labels. This provides valuable information about the structure and conformational flexibility of proteins and nucleic acids biorxiv.org. The width of the distance distribution reflects the conformational heterogeneity of the biomolecule and the flexibility of the spin label linker.

Table 2: Principles of DEER Distance Measurements

ParameterDescriptionTypical Values
Distance Range The range of distances that can be accurately measured.1.5 - 8.0 nm (up to 16 nm with deuterated samples)
Experiment Temperature DEER experiments are typically performed at cryogenic temperatures to increase the spin echo dephasing time.50 K
Pulse Sequence The most common is the four-pulse DEER sequence.N/A
Data Analysis The time-domain DEER signal is converted to a distance distribution.Software such as DeerAnalysis is commonly used.

Electron Spin Echo Envelope Modulation (ESEEM) is a pulsed EPR technique that provides information about the weak magnetic interactions between the electron spin of the nitroxide radical and nearby nuclear spins nih.gov. This technique is particularly useful for probing the local environment of the spin label, including its hydration state and interactions with other molecules containing magnetic nuclei.

In an ESEEM experiment, a sequence of microwave pulses is applied to the sample, and the intensity of the resulting spin echo is measured as a function of the time delay between the pulses. The echo intensity is modulated by the hyperfine interactions with nearby nuclei, and the Fourier transform of this modulation pattern yields a spectrum of the nuclear transition frequencies.

For a this compound spin label attached to a protein, ESEEM can be used to study the accessibility of water to the labeled site by performing the experiment in the presence of deuterated water (D₂O). The deuterium nuclei have a non-zero nuclear spin and will produce a characteristic modulation frequency in the ESEEM spectrum if they are in close proximity to the nitroxide radical. This allows for the mapping of water-accessible surfaces on proteins and the study of changes in hydration upon protein conformational changes or ligand binding.

Quantitative analysis of EPR spectra allows for the determination of the concentration of the spin-labeled species. The intensity of the EPR signal is proportional to the number of paramagnetic centers in the sample. By comparing the double integral of the EPR spectrum of the sample with that of a standard of known concentration, the concentration of the spin label can be accurately determined. This is crucial for ensuring the efficiency of the spin-labeling reaction and for quantitative biochemical and biophysical studies.

Spectral simulation is an essential tool for extracting detailed information from EPR spectra, especially for spin labels in the slow-motional regime mdpi.com. By fitting the experimental spectrum to a theoretical model, one can determine key parameters such as the rotational correlation time, ordering parameters, and the polarity of the local environment. Software packages like EasySpin are widely used for the simulation and fitting of EPR spectra mdpi.com. These simulations can model complex scenarios, including anisotropic motion and the presence of multiple spectral components corresponding to different populations of spin labels in distinct environments.

Table 3: Key Parameters in EPR Spectral Simulation of Nitroxide Radicals

ParameterSymbolDescription
g-tensor gxx, gyy, gzzDescribes the anisotropy of the interaction of the electron spin with the external magnetic field.
Hyperfine tensor Axx, Ayy, AzzDescribes the anisotropic hyperfine interaction between the electron and the 14N nucleus.
Rotational Correlation Time τcCharacterizes the timescale of the rotational motion of the spin label.
Ordering Potential C20, C22Describes the degree of restriction of the spin label's motion.
Linewidth ΓRepresents the intrinsic width of the spectral lines.

Complementary Spectroscopic Methods for Characterization

While EPR is the primary tool for studying spin-labeled molecules, other spectroscopic techniques provide complementary information.

UV/Visible (UV/Vis) spectroscopy can be used for the detection and quantification of this compound and other nitroxide radicals. TEMPO and its derivatives exhibit a characteristic weak absorption band in the visible region, typically between 430 and 470 nm, which is responsible for their orange color researchgate.netresearchgate.net. This absorption is due to the n→π* transition of the N-O radical group.

The concentration of a this compound solution can be determined using the Beer-Lambert law, A = εbc, where A is the absorbance, ε is the molar absorptivity (extinction coefficient), b is the path length of the cuvette, and c is the concentration. While the molar absorptivity for this compound is not explicitly stated in the provided search results, the values for related TEMPO compounds are generally low, on the order of 10-20 M-1cm-1 researchgate.net. This makes UV/Vis spectroscopy less sensitive than EPR for the detection of nitroxide radicals, but it can be a convenient method for quantifying more concentrated solutions of the spin label.

Table 4: Representative UV/Vis Absorption Properties of TEMPO Derivatives

Compoundλmax (nm)Molar Absorptivity (ε) (M-1cm-1)Solvent
TEMPO~460~10.5Acetonitrile
4-hydroxy-TEMPO~430-Water
TEMPO⁺ (oxoammonium cation)~460~20.0Acetonitrile

Note: The data for TEMPO and TEMPO⁺ are from studies in acetonitrile. The λmax for 4-hydroxy-TEMPO is in water. The molar absorptivity for this compound is expected to be in a similar range.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique utilized to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, a unique molecular fingerprint is generated. The FTIR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its constituent functional groups.

The prominent vibrational bands observed in the FTIR spectrum of this compound are indicative of its amide and alkyl halide functionalities, as well as the foundational TEMPO structure. The C=O stretching vibration of the secondary amide group typically appears as a strong absorption in the range of 1680-1630 cm⁻¹. The N-H bending of the same amide group gives rise to a moderate to strong band around 1560-1515 cm⁻¹. Furthermore, the N-H stretching vibration is expected to be observed in the region of 3350-3180 cm⁻¹.

The presence of the bromoacetyl group is confirmed by the C-Br stretching vibration, which is typically found in the fingerprint region of the spectrum, generally between 600 and 500 cm⁻¹. The aliphatic C-H stretching vibrations of the methyl and methylene groups of the tetramethylpiperidine ring are observed below 3000 cm⁻¹, characteristically in the 2975-2850 cm⁻¹ range.

Table 1: Characteristic FTIR Absorption Bands for this compound.
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H StretchSecondary Amide3350-3180Moderate
C-H StretchAlkyl (CH₃, CH₂)2975-2850Strong
C=O Stretch (Amide I)Secondary Amide1680-1630Strong
N-H Bend (Amide II)Secondary Amide1560-1515Moderate-Strong
C-Br StretchAlkyl Bromide600-500Moderate-Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Non-Paramagnetic Species

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. However, the paramagnetic nature of the nitroxyl radical in this compound leads to significant broadening of NMR signals, rendering the direct analysis of the radical species challenging. To overcome this, the radical can be converted into a diamagnetic species, for instance, through reduction with agents like phenylhydrazine. rsc.org This allows for the acquisition of high-resolution ¹H and ¹³C NMR spectra, providing valuable insights into the molecular framework.

In the ¹H NMR spectrum of the reduced, diamagnetic form, distinct signals corresponding to the various protons in the molecule would be expected. The protons of the methyl groups on the tetramethylpiperidine ring would likely appear as singlets in the upfield region. The methylene protons of the piperidine (B6355638) ring would exhibit more complex splitting patterns due to their diastereotopic nature. The proton on the carbon bearing the bromoacetamido group would also show a characteristic chemical shift and coupling. The methylene protons of the bromoacetyl group would be observed as a distinct singlet.

Mass Spectrometry Techniques in Radical Chemistry and Bioconjugation

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound. In the context of radical chemistry and bioconjugation, specific MS techniques are employed to handle the unique properties of molecules like this compound and its conjugates.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. For this compound, HRMS is crucial for confirming its identity and purity. The exact mass of the molecule can be calculated from its chemical formula, C₁₁H₂₀BrN₂O₂, and compared with the experimentally determined mass. nih.gov The presence of bromine is particularly distinguishable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Table 2: Theoretical Isotopic Distribution for the Molecular Ion of this compound [M]⁺•.
IsotopologueExact Mass (Da)Relative Abundance (%)
C₁₁H₂₀⁷⁹BrN₂O₂291.0708100.0
C₁₁H₂₀⁸¹BrN₂O₂293.068897.3

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of thermally labile and polar molecules, including bioconjugates. When analyzing this compound itself, ESI-MS can detect the molecular ion [M]⁺•, as well as protonated species such as [M+H]⁺. In the context of bioconjugation, ESI-MS is invaluable for characterizing the products of reactions between this compound and biomolecules like proteins or peptides.

The technique allows for the determination of the number of spin labels attached to a biomolecule by observing the mass shift upon conjugation. The high sensitivity of ESI-MS enables the analysis of complex mixtures and can provide information on the stoichiometry of the labeling reaction.

X-ray Diffraction and Crystallography for Solid-State Structure Determination

Such an analysis would reveal the geometry of the tetramethylpiperidine ring, which typically adopts a chair conformation. The orientation of the bromoacetamido substituent at the 4-position would also be determined, providing insights into its accessibility for conjugation reactions. To date, a publicly available crystal structure for this compound has not been reported.

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms on the surface of a material. This technique is particularly relevant when this compound is used to modify surfaces, for example, by grafting it onto polymers or nanoparticles.

By irradiating the surface with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS can identify the elements present on the surface, including carbon, nitrogen, oxygen, and bromine from the immobilized this compound. High-resolution scans of the core level peaks (e.g., C 1s, N 1s, O 1s, Br 3d) can provide information about the chemical environment of these atoms, confirming the covalent attachment and integrity of the spin label on the surface. For instance, the N 1s spectrum would show a component corresponding to the amide nitrogen, and the Br 3d spectrum would confirm the presence of the bromoacetyl group prior to conjugation.

Table 3: Expected Core Level Binding Energies for Surface-Immobilized this compound.
ElementCore LevelExpected Binding Energy (eV)Chemical State Information
CarbonC 1s~285 (C-C, C-H), ~286 (C-N), ~288 (C=O)Differentiation of alkyl, amine-bound, and carbonyl carbons.
NitrogenN 1s~400 (Amide), ~402 (Nitroxyl)Identification of amide and nitroxyl nitrogen.
OxygenO 1s~531 (N-O•), ~532 (C=O)Distinction between nitroxyl and carbonyl oxygen.
BromineBr 3d~70Confirmation of the bromoacetyl group's presence.

Time-Resolved Photoluminescence and Transient Absorption Spectroscopies

A comprehensive search of scientific literature reveals a notable absence of specific studies employing time-resolved photoluminescence and transient absorption spectroscopies for the direct characterization of this compound. While these advanced analytical techniques are powerful tools for investigating the excited-state dynamics of molecules, research to date has not focused on applying them to this particular compound.

Time-resolved photoluminescence spectroscopy is instrumental in determining the lifetimes of excited electronic states and understanding radiative decay processes. Similarly, transient absorption spectroscopy serves as a critical method for detecting and characterizing transient species such as excited states and free radicals that form following photoexcitation. edinst.comwikipedia.org This technique can elucidate pathways of intersystem crossing, internal conversion, and other non-radiative decay mechanisms. wikipedia.org

In the broader context of TEMPO (2,2,6,6-tetramethylpiperidinyloxy) derivatives, these spectroscopic methods have been utilized to explore the photophysical consequences of incorporating the nitroxide radical into larger molecular systems. For instance, studies on chromophore-TEMPO dyads have demonstrated that the radical moiety can significantly influence the excited-state properties of the chromophore, often leading to enhanced intersystem crossing and the formation of triplet or quartet states. nih.govresearchgate.net Research on such systems has provided insights into electron spin-spin interactions and their impact on luminescence and excited-state relaxation pathways. nih.govresearchgate.net

However, without direct experimental investigation of this compound using these techniques, any discussion of its specific excited-state behavior, such as luminescence lifetimes or the characteristics of its transient absorption spectra, would be speculative. The inherent nature of the TEMPO radical as a stable free radical suggests that its electronic properties would be of interest for such studies. wikipedia.org Future research employing time-resolved photoluminescence and transient absorption spectroscopies on this compound is necessary to elucidate its photophysical properties and excited-state dynamics.

Data Tables

Due to the lack of specific research on this compound using time-resolved photoluminescence and transient absorption spectroscopies, no data tables of research findings can be provided.

Computational and Theoretical Investigations of 4 2 Bromoacetamido Tempo Systems

Molecular Dynamics (MD) Simulations of Spin-Labeled Systems

Molecular dynamics simulations offer a powerful computational microscope to observe the time-evolution of spin-labeled biomolecules. By solving Newton's equations of motion for a system of atoms, MD simulations generate trajectories that reveal the intricate dance of the spin label and its host molecule, providing a level of detail often inaccessible by experimental means alone. hawaii.edu

MD simulations are extensively used to explore the conformational landscape of nitroxide spin labels attached to biomolecules. ethz.ch These simulations can characterize the rotameric states of the spin label side chain, which includes the torsion angles of the linker connecting the nitroxide ring to the biomolecular backbone. The dynamics of the 4-(2-bromoacetamido)-TEMPO label are governed by the rotational freedom around the amide and C-C bonds of the bromoacetamido linker, as well as the internal puckering of the TEMPO ring. Simulations can quantify the populations of different rotameric states and the rates of transitions between them, which are crucial for interpreting EPR spectral lineshapes. ethz.ch

The dynamics of a spin label are highly sensitive to its local environment. MD simulations can effectively dissect the various factors that influence this motion. For instance, hydrophobic interactions between the nitroxide moiety of this compound and nonpolar side chains of a protein can significantly restrict its motional freedom. nih.govnih.gov This restriction is manifested in the simulation as a preference for specific rotamers that maximize these favorable interactions. Other factors that can be investigated include hydrogen bonding between the amide group of the linker and the protein or solvent, as well as steric hindrance from neighboring residues. nih.gov

A key output of MD simulations is the detailed characterization of the spin label's orientation and flexibility relative to the host biomolecule. nih.govnih.gov By analyzing the trajectory, one can determine the average orientation of the nitroxide N-O bond axis, which is the principal axis of the hyperfine tensor, and the extent of its fluctuations. This information is critical for understanding the anisotropic interactions that are averaged by the label's motion and for the accurate interpretation of EPR spectra. The flexibility of the linker in this compound allows the nitroxide to sample a considerable volume of conformational space, and MD simulations can map out the probability distribution of the nitroxide's position and orientation.

MD simulations are particularly well-suited for studying spin-labeled biomolecules in complex environments such as lipid bilayers. hawaii.edunih.govresearchgate.net When this compound is attached to a membrane protein or a lipid, its dynamics and preferred location within the membrane are governed by the intricate interplay of hydrophobic, hydrophilic, and steric interactions. Simulations can reveal the depth of penetration of the nitroxide moiety into the lipid bilayer, its orientation with respect to the membrane normal, and the influence of the local lipid environment on its motion. researchgate.netnih.gov This is crucial for interpreting data from depth-dependent quenching experiments and for understanding how the spin label reports on the physical properties of the membrane. nih.gov

Table 1: Simulated Properties of a TEMPO-based Spin Label in a Lipid Bilayer
PropertyDescriptionTypical Simulated Value
Order Parameter (S)A measure of the orientational restriction of the nitroxide N-O bond axis with respect to the membrane normal. S=1 indicates a fixed orientation parallel to the normal, while S=0 indicates isotropic motion.0.4 - 0.8 (depending on depth)
Rotational Correlation Time (τc)The characteristic time for the reorientation of the spin label. Shorter times indicate faster motion.0.1 - 5 ns
Immersion DepthThe average distance of the nitroxide moiety from the center of the lipid bilayer.10 - 20 Å

The accuracy of MD simulations is critically dependent on the quality of the force field, which is a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. uiuc.eduethz.ch Developing accurate force field parameters for the nitroxide moiety and the linker of this compound is a non-trivial task. nih.gov This process often involves high-level quantum chemical calculations to determine equilibrium geometries, vibrational frequencies, and partial atomic charges. The parameters are then refined by comparing simulation results with experimental data, such as crystallographic structures and spectroscopic measurements. nih.govresearchgate.netacs.org

Quantum Chemical (QC) Computations and Density Functional Theory (DFT)

Quantum chemical methods, particularly Density Functional Theory (DFT), provide a means to investigate the electronic structure and magnetic properties of nitroxide spin labels with high accuracy. acs.org These calculations are essential for understanding the origin of the EPR parameters and for refining the force fields used in MD simulations.

DFT calculations can be used to compute the g-tensor and the hyperfine coupling tensor (A-tensor) of the this compound radical. These tensors describe the interaction of the unpaired electron spin with the external magnetic field and with the nuclear spin of the nitrogen atom, respectively. The calculated tensor components can be directly compared with experimental values obtained from EPR spectroscopy, providing a stringent test of the computational methodology. Furthermore, QC calculations can reveal how these parameters are influenced by the local environment, for instance, by the polarity of the solvent or by hydrogen bonding interactions. libretexts.org The unpaired electron in a nitroxide radical is primarily localized in a p-orbital on the nitrogen and oxygen atoms. researchgate.net DFT calculations can provide a quantitative description of the spin density distribution, which is the key determinant of the hyperfine interaction.

Table 2: Typical DFT-Calculated Hyperfine Coupling Constants for a TEMPO Derivative in Different Environments
EnvironmentA_iso (Gauss)Description
Vacuum14.5Represents an apolar environment.
Water (implicit solvent)16.0Represents a polar, protic environment. The increase in A_iso is due to the stabilization of the charge-separated resonance structure of the nitroxide group.

Interpretation of Spectroscopic Parameters

The interpretation of spectroscopic parameters, such as the g-tensor and the hyperfine coupling (A-tensor), is fundamental to understanding the electronic environment of the unpaired electron in this compound. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting these parameters. By solving the electronic structure of the molecule, these methods can provide theoretical values for the g- and A-tensors, which can then be compared with experimental data obtained from EPR spectroscopy.

These calculations help to assign the experimentally observed spectral features to specific molecular properties. For instance, the anisotropy in the g- and A-tensors is directly related to the geometry of the nitroxide group and its interaction with the surrounding molecular framework. Computational models can dissect these contributions, revealing how the bromoacetamido functional group influences the electronic distribution and, consequently, the spectroscopic signature of the TEMPO radical.

Determination of Accurate Molecular Structures

The precise three-dimensional arrangement of atoms in this compound is a critical determinant of its chemical reactivity and spectroscopic properties. While experimental techniques like X-ray crystallography can provide this information for the solid state, computational methods are invaluable for determining the molecule's structure in different environments, such as in solution or at physiological temperatures.

Geometry optimization using quantum mechanical methods allows for the determination of the most stable conformation of the molecule. These calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy. For this compound, this includes the conformation of the six-membered piperidine (B6355638) ring and the orientation of the bromoacetamido side chain. Understanding these structural details is a prerequisite for the accurate calculation of other molecular properties.

Analysis of Electronic Structure and Spin Density Distribution

A key feature of this compound is its nature as a free radical, with an unpaired electron primarily localized on the nitroxide group. Computational analysis provides a detailed picture of the electronic structure and, crucially, the spin density distribution throughout the molecule. Spin density is a measure of the spatial distribution of the unpaired electron.

Theoretical calculations can generate spin density maps, which visualize the regions of the molecule where the unpaired electron is most likely to be found. For TEMPO derivatives, the majority of the spin density is concentrated on the nitrogen and oxygen atoms of the N-O group. However, a smaller but significant amount of spin density can delocalize onto adjacent atoms. The analysis of this distribution in this compound reveals the extent to which the bromoacetamido substituent perturbs the electronic structure of the parent TEMPO radical. This information is vital for understanding the molecule's reactivity and its interactions with other molecules.

Simulation of EPR Spectra from Computational Trajectories

The simulation of EPR spectra from first principles is a sophisticated computational task that bridges the gap between molecular motion and spectroscopic observables. This process typically involves molecular dynamics (MD) simulations to generate a trajectory of the molecule's motion over time. An MD simulation calculates the forces between atoms and uses them to predict their movements, providing a dynamic picture of the molecule's conformational changes and rotational tumbling.

From the MD trajectory, a series of molecular orientations and conformations are extracted. For each of these "snapshots," the corresponding EPR spectrum can be calculated based on the pre-determined g- and A-tensors. The final simulated spectrum is then an average over all the spectra from the trajectory. This approach allows for the inclusion of dynamic effects on the EPR lineshape, providing a more realistic representation of the experimental spectrum than static calculations alone. For this compound, this would involve simulating its behavior in a relevant medium, such as a solvent or a biological membrane, to predict how its mobility influences its EPR spectral features.

Correlation of Computational Data with Experimental Observations

The ultimate validation of computational models lies in their ability to accurately reproduce and explain experimental findings. In the context of this compound, this involves a direct comparison of computationally predicted properties with those measured experimentally.

For instance, the calculated g- and A-tensor values can be compared with those derived from fitting experimental EPR spectra. A close agreement between the theoretical and experimental parameters lends confidence to the computational model and the structural and electronic insights it provides. Similarly, the simulated EPR spectra generated from MD trajectories can be directly compared to the experimental spectra recorded under similar conditions. Discrepancies between the simulated and experimental spectra can highlight areas where the computational model may need refinement, such as the force field used in the MD simulation or the level of theory employed in the quantum chemical calculations. This iterative process of comparison and refinement leads to a more robust and predictive understanding of the molecular system.

Below is a table summarizing the types of computational data and their corresponding experimental counterparts for this compound.

Computational DataExperimental Observation
Calculated g-tensor valuesg-factor from EPR spectrum
Calculated A-tensor (hyperfine coupling constants)Hyperfine splittings from EPR spectrum
Optimized molecular geometryCrystal structure from X-ray diffraction
Simulated EPR spectrum from MD trajectoryExperimental EPR spectrum

This correlative approach is essential for establishing the validity of theoretical models and for extracting detailed molecular-level information from experimental spectroscopic data.

Applications in Controlled/living Radical Polymerization Crp

4-(2-Bromoacetamido)-TEMPO as a Mediator Precursor in NMP

This compound serves as a precursor to the mediating nitroxide radical in NMP. The bromoacetamido functionality allows for its incorporation into various initiator systems or for its modification to create specialized initiators. While direct studies on this compound are limited, research on the closely related 4-acetamido-TEMPO provides significant insights into its expected behavior. In a typical NMP setup, a conventional initiator like benzoyl peroxide (BPO) is used in conjunction with the TEMPO derivative to initiate the polymerization of monomers such as styrene (B11656). The in-situ formed adduct between the initiator radical, the monomer, and the TEMPO derivative acts as a macroinitiator for the controlled polymerization process.

Synthesis of Polymers with Defined Architectures and Low Polydispersity

A key advantage of using TEMPO-based mediators like this compound in NMP is the ability to synthesize polymers with precisely controlled architectures and low polydispersity indices (PDI), typically below 1.3. The living nature of the polymerization allows for the predictable evolution of molecular weight with monomer conversion.

Homopolymerization of monomers like styrene using a macroinitiator derived from 4-acetamido-TEMPO has been shown to proceed in a controlled manner. Studies have demonstrated that the number-average molecular weight (Mn) of the resulting polystyrene increases linearly with monomer conversion, a hallmark of a living polymerization.

For instance, the bulk polymerization of styrene at 125°C initiated by a [BPO-polystyrene-(4-acetamido-TEMPO)] macroinitiator yielded polystyrenes with predictable molecular weights and low polydispersity. The following table summarizes the results of such a study, highlighting the control achieved over the polymerization.

Macroinitiator Conc. (mol/L)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
0.0055025,0001.25
0.0105515,0001.20
0.020608,0001.18

Similarly, this compound is expected to be effective in the controlled copolymerization of various monomers, allowing for the synthesis of random or gradient copolymers with specific compositions and properties.

The living nature of NMP mediated by TEMPO derivatives is particularly advantageous for the synthesis of block copolymers. A macroinitiator, which is a polymer chain capped with the TEMPO moiety, can be synthesized in a first polymerization step. This macroinitiator can then be isolated and used to initiate the polymerization of a second monomer, leading to the formation of a well-defined block copolymer. This sequential monomer addition strategy allows for the creation of complex macromolecular architectures.

For example, a polystyrene macroinitiator terminated with a 4-acetamido-TEMPO unit can be used to initiate the polymerization of an acrylate monomer, resulting in the formation of a polystyrene-b-poly(acrylate) block copolymer. The efficiency of this chain extension is a key indicator of the "livingness" of the system.

Emerging Applications and Future Research Directions for 4 2 Bromoacetamido Tempo

The stable nitroxide radical, 4-(2-bromoacetamido)-TEMPO, is a versatile molecule with significant potential in various scientific fields. Its unique properties, stemming from the combination of a reactive bromoacetamide group and a persistent radical, make it a valuable tool for emerging applications ranging from biosensing to materials science. This article explores its role in these advanced applications and considers future research trajectories.

Conclusion

Summary of Key Contributions of 4-(2-Bromoacetamido)-TEMPO

The primary contribution of this compound lies in its function as a spin label for investigating the structure and dynamics of biomolecules. nih.govglenresearch.com The bromoacetyl group allows for covalent attachment to specific amino acid residues in proteins, most commonly cysteine, and to a lesser extent, other nucleophilic residues. nih.gov Once attached, the paramagnetic TEMPO moiety acts as a reporter, providing information about its local environment through EPR spectroscopy. glenresearch.com

Key research findings enabled by this compound include:

Mapping Protein and Nucleic Acid Conformations: By introducing this compound at specific sites, researchers can measure distances between pairs of spin labels using techniques like Double Electron-Electron Resonance (DEER). nih.gov This has been instrumental in elucidating the three-dimensional structure of proteins and nucleic acids in solution, providing insights that are complementary to those from X-ray crystallography and NMR spectroscopy. beilstein-journals.org

Probing Molecular Dynamics: The EPR spectrum of the TEMPO label is sensitive to its rotational motion. beilstein-journals.org This property allows scientists to study the dynamics of local regions within a biomolecule, revealing conformational changes that occur during processes like protein folding, ligand binding, and enzyme catalysis. nih.govnih.gov

Investigating Biomolecular Interactions: Changes in the EPR spectrum upon the interaction of a labeled biomolecule with another molecule can provide information about the binding interface and any associated conformational changes. nih.gov

The following interactive table summarizes the key characteristics of this compound:

PropertyValueSource
Synonym(s) 4-(2-Bromoacetamido)-2,2,6,6-tetramethyl-1-piperidinyloxy, free radical sigmaaldrich.com
Molecular Formula C₁₁H₂₀BrN₂O₂ sigmaaldrich.com
Molecular Weight 292.19 g/mol sigmaaldrich.com
CAS Number 24567-97-3 sigmaaldrich.com
Physical State Solid sigmaaldrich.com
Melting Point 118-120 °C sigmaaldrich.com

Outstanding Challenges and Limitations in Current Research

Despite its utility, research involving this compound is not without its challenges and limitations. A primary concern is the potential for the spin label itself to perturb the local structure and dynamics of the biomolecule it is attached to. nih.gov The size and flexibility of the TEMPO moiety can influence the very conformational equilibria it is intended to measure.

Further limitations include:

Susceptibility to Reduction: The nitroxide radical is susceptible to reduction to a diamagnetic hydroxylamine (B1172632) in the reducing environment of a cell, which quenches the EPR signal. nih.gov This presents a significant hurdle for in-cell EPR studies.

Linker Flexibility: The flexible linker connecting the TEMPO ring to the biomolecule can lead to a distribution of distances rather than a single, well-defined distance in DEER measurements, complicating data interpretation. nih.gov

Non-Specific Labeling: While the bromoacetamido group is relatively specific for cysteine residues, non-specific labeling of other nucleophilic residues can occur, leading to heterogeneous samples.

Future Outlook and Potential for Interdisciplinary Research

The future of research with this compound and related nitroxide spin labels is poised for exciting advancements, particularly at the intersection of chemistry, biology, and physics.

Development of Novel Spin Labels: There is a continuous effort to design and synthesize new spin labels with improved properties, such as smaller size, increased rigidity to reduce conformational ambiguity, and enhanced stability in reducing environments. nih.gov This will enable more precise and reliable measurements in complex biological systems.

Advancements in EPR Technology: The development of higher-frequency and pulsed EPR techniques will continue to push the boundaries of what can be measured, allowing for the study of more complex systems and the extraction of more detailed structural and dynamic information. nih.gov

In-Cell Structural Biology: Overcoming the challenge of in-cell reduction of nitroxide labels is a major frontier. The development of more robust spin labels or cellular delivery and measurement techniques will open the door to studying biomolecular structure and function directly within their native cellular context. nih.gov

Integration with Other Techniques: The combination of SDSL-EPR with other biophysical techniques, such as fluorescence spectroscopy and computational modeling, will provide a more comprehensive understanding of biomolecular systems. This integrated approach will allow for the cross-validation of results and the generation of more complete models of molecular behavior.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 4-(2-Bromoacetamido)-TEMPO, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves functionalizing the TEMPO core with bromoacetamide. While no direct synthesis is detailed in the evidence, analogous TEMPO derivatives (e.g., 4-amino-TEMPO) are synthesized via nucleophilic substitution or amidation. For example, bromoacetamide can react with a TEMPO amine derivative under controlled pH (8–9) in anhydrous solvents like DMF or THF, with catalysts such as DCC/DMAP . Key factors include:

  • Temperature : 0–25°C to minimize side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
  • Yield Optimization : Stoichiometric excess of bromoacetyl chloride (1.2–1.5 eq.) and inert atmosphere (N₂/Ar) to prevent radical quenching .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • EPR Spectroscopy : Confirms the presence of the stable nitroxide radical (g-value ~2.006, hyperfine splitting from [14]N) .
  • FT-IR : Detects amide C=O (1650–1680 cm⁻¹) and N–H (3300 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Validates molecular weight (C₁₁H₂₀BrN₂O₂, MW: 305.2 g/mol) .
  • Elemental Analysis : Ensures Br content (~26.2%) matches theoretical values .

Q. What are the primary applications of this compound in radical chemistry and bioconjugation?

  • Methodological Answer :

  • Spin Labeling : The bromoacetamide group enables site-specific covalent attachment to cysteine residues in proteins for EPR-based structural studies .
  • Polymer Functionalization : Acts as a radical initiator in controlled radical polymerization (e.g., ATRP) or as a chain-transfer agent .
  • Oxidation Studies : Monitors radical scavenging efficiency in lipid peroxidation assays via EPR signal decay kinetics .

Advanced Research Questions

Q. How can researchers optimize this compound’s reactivity in site-specific protein labeling while minimizing nonspecific binding?

  • Methodological Answer :

  • Controlled pH : Perform reactions at pH 7.4–8.5 to target thiolate ions (cysteine pKa ~8.3) .
  • Competitive Quenching : Add β-mercaptoethanol (1–5 mM) to scavenge unreacted bromoacetamide groups post-labeling .
  • Validation : Use SDS-PAGE with fluorescent TEMPO derivatives or MALDI-TOF to confirm labeling specificity .
  • Data Contradictions : Discrepancies in labeling efficiency may arise from protein conformational shielding; use denaturing conditions (urea) or reducing agents (TCEP) to expose buried cysteines .

Q. What experimental strategies resolve conflicting results in this compound’s radical scavenging efficiency across different matrices (e.g., lipid vs. aqueous systems)?

  • Methodological Answer :

  • Matrix-Specific Calibration : Use standardized radical sources (e.g., AAPH for lipid peroxidation, HO• for aqueous systems) with EPR quantification .
  • Solvent Polarity Effects : Compare rate constants (k) in polar (e.g., water) vs. nonpolar (e.g., hexane) solvents to assess microenvironmental influence .
  • Statistical Analysis : Apply ANOVA to evaluate significance of scavenging differences across replicates; control for oxygen levels and temperature .

Q. How can this compound be integrated into polymer networks to study dynamic crosslinking via EPR?

  • Methodological Answer :

  • Copolymer Design : Incorporate into acrylate/methacrylate monomers for radical-mediated crosslinking. Monitor spin-spin interactions (linewidth broadening) to infer crosslink density .
  • In Situ EPR : Use time-resolved EPR during polymerization to track radical consumption and network formation kinetics.
  • Challenges : Signal quenching by metal catalysts (e.g., Cu in ATRP) requires chelating agents (e.g., EDTA) or catalyst-free systems .

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